1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-[[1-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3S2/c24-15-5-2-6-21(15)7-11-8-23(20-17-11)12-9-22(10-12)28(25,26)14-4-1-3-13-16(14)19-27-18-13/h1,3-4,8,12H,2,5-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAIIUJSMWVYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one represents a complex molecular structure with potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 342.39 g/mol
Structural Components
The compound consists of several key structural elements:
- Benzo[c][1,2,5]thiadiazole moiety
- Azetidine ring
- Triazole linkage
- Pyrrolidinone structure
These components contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that related compounds effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes .
Anticancer Potential
Recent investigations suggest that compounds incorporating the benzo[c][1,2,5]thiadiazole scaffold demonstrate cytotoxic effects against cancer cell lines. The activity is believed to stem from the ability of these compounds to induce apoptosis in malignant cells through various pathways, including oxidative stress and DNA damage .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines' production, potentially offering therapeutic benefits in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to the target compound showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Case Study 2: Cytotoxicity Against Cancer Cells
In a separate study focusing on cancer cell lines (e.g., HeLa and MCF-7), compounds derived from benzo[c][1,2,5]thiadiazole were found to exhibit IC50 values as low as 10 µM. This suggests potent anticancer activity compared to standard chemotherapeutics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 16 |
| Compound B (similar structure) | Escherichia coli | 32 |
| Compound C (similar structure) | Pseudomonas aeruginosa | 64 |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 10 |
| Compound C | A549 | 20 |
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process that involves the formation of key intermediates such as benzo[c][1,2,5]thiadiazole derivatives and triazole moieties. These intermediates are crucial for imparting the desired biological properties to the final product. The synthesis typically involves the following steps:
- Formation of Benzo[c][1,2,5]thiadiazole Derivative : Initial reactions produce the thiadiazole core.
- Triazole Formation : The introduction of a triazole ring enhances the compound's reactivity and biological activity.
- Pyrrolidinone Integration : The final step involves coupling with pyrrolidinone to complete the structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing triazole and thiadiazole moieties. For example, derivatives similar to this compound have shown promising activity against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HepG2 (Liver Cancer)
These compounds often exhibit IC50 values in the micromolar range, indicating effective cytotoxicity against tumor cells. The structure-activity relationship (SAR) studies reveal that modifications in the thiadiazole and triazole rings can significantly enhance antitumor efficacy .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds with similar frameworks have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. They exhibit varying degrees of inhibition depending on their specific substitutions and configurations .
Therapeutic Applications
Given its diverse biological activities, this compound may have several therapeutic applications:
- Cancer Treatment : Due to its antitumor properties, it could be developed as a novel chemotherapeutic agent.
- Antimicrobial Agents : Its potential to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
Case Study 1: Antitumor Evaluation
In a study evaluating novel triazole derivatives, one derivative demonstrated an IC50 value of 2.94 µM against HepG2 cells . This indicates that modifications in the benzo[c][1,2,5]thiadiazole framework can lead to enhanced potency.
Case Study 2: Synthesis of Thiadiazoles
Research has shown that derivatives containing both thiadiazole and triazole rings can be synthesized efficiently with good yields. These compounds were further tested for biological activity, confirming their potential as effective agents against various cancer cell lines .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core, followed by sulfonation at the 4-position using chlorosulfonic acid under controlled temperatures (0–5°C) .
- Step 2 : Introduction of the azetidine ring via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and temperatures of 50–70°C to optimize reactivity .
- Step 3 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety, performed under inert atmosphere with Cu(I) catalysts (e.g., CuI) .
- Step 4 : Alkylation of pyrrolidin-2-one using a methylene linker, typically employing K₂CO₃ as a base in acetonitrile . Purification is achieved via reversed-phase HPLC (C18 column, methanol/water gradient) to ensure >95% purity .
Q. How is the compound characterized post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared (IR) Spectroscopy : To verify functional groups like sulfonyl and carbonyl .
Q. What in vitro assays are used to evaluate its bioactivity?
Standard protocols include:
- Cytotoxic Activity : Evaluated against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays, with IC₅₀ values calculated relative to controls like CHS-828 .
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorometric/colorimetric readouts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection : Replace DMF with dimethylacetamide (DMAc) to enhance azetidine coupling efficiency .
- Catalyst Screening : Test alternative Cu(I) sources (e.g., CuBr·SMe₂) for CuAAC to reduce side products .
- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., sulfonation) to improve safety and yield .
- Microwave-Assisted Synthesis : Reduce reaction times for cycloaddition steps (e.g., from 12 h to 30 min) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Multi-Technique Validation : Cross-validate NMR peaks with 2D experiments (COSY, HSQC) to distinguish overlapping signals .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify ambiguous triazole or azetidine resonances .
- Computational Modeling : Compare experimental IR/MS data with DFT-calculated spectra (e.g., Gaussian 16) .
Q. How does pH stability impact experimental design?
- Buffer Screening : Test compound stability in PBS (pH 7.4), acetate (pH 5.0), and bicarbonate (pH 9.0) buffers via HPLC monitoring .
- Degradation Pathways : Identify hydrolysis products (e.g., sulfonic acid derivatives) under acidic conditions using LC-MS .
- Biological Assay Adjustments : Use pH-stable formulations (e.g., cyclodextrin encapsulation) for in vitro studies .
Q. How to design structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents (e.g., replace pyrrolidin-2-one with piperidin-2-one) to assess impact on bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like kinases .
- Bioisosteric Replacement : Substitute the benzo[c]thiadiazole with benzoxazole to evaluate electronic effects .
Q. What strategies address conflicting bioactivity data across studies?
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (e.g., 5% CO₂, RPMI-1640 medium) .
- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to improve IC₅₀ reliability .
- Meta-Analysis : Compare data across >3 independent studies to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
